molecular formula C10H20O2 B14450219 1,2-Dibutoxyethylene CAS No. 73728-51-5

1,2-Dibutoxyethylene

Cat. No.: B14450219
CAS No.: 73728-51-5
M. Wt: 172.26 g/mol
InChI Key: XJSGGBRZXRTZQN-MDZDMXLPSA-N
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Description

1,2-Dibutoxyethylene (C₁₀H₂₂O₂) is a glycol ether derivative characterized by two butoxy (-O-C₄H₉) groups attached to an ethane backbone. It is likely used as a solvent or intermediate in industrial processes, particularly where low polarity and high boiling points are advantageous. The butoxy substituents confer increased lipophilicity compared to shorter-chain ethers, influencing its solubility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibutoxyethylene can be synthesized through the reaction of ethylene glycol with butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of ethylene glycol and butyl alcohol into a reactor equipped with a distillation column. The reaction mixture is heated, and the product is continuously distilled off to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibutoxyethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dibutoxyethylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dibutoxyethylene involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can interact with molecular targets through hydrogen bonding and van der Waals forces, enhancing the reactivity and stability of the compounds it dissolves .

Comparison with Similar Compounds

1,2-Dimethoxyethane (DME)

Structure: Features two methoxy (-O-CH₃) groups on ethane (C₄H₁₀O₂).
Properties: Molecular weight 90.12 g/mol, boiling point ~85°C, and high water solubility due to polar methoxy groups.
Applications: Widely used as a solvent in lithium batteries and organic synthesis .
Contrast with Dibutoxyethylene: The shorter methoxy chains make DME more volatile and polar, whereas dibutoxyethylene’s longer chains enhance hydrophobicity and thermal stability.

1,2-Dichloroethane

Structure: Contains two chlorine atoms on ethane (C₂H₄Cl₂). Properties: Molecular weight 98.96 g/mol, boiling point 83.5°C, and high density (1.23 g/cm³). Applications: Key precursor in PVC production and industrial degreasing . Toxicity: Classified as a probable human carcinogen with significant neurotoxic and organotoxic effects . Contrast: Unlike dibutoxyethylene, dichloroethane’s electronegative chlorine atoms increase reactivity and toxicity.

1,2-Diphenoxyethane

Structure: Two phenoxy (-O-C₆H₅) groups on ethane (C₁₄H₁₄O₂). Properties: Molecular weight 214.26 g/mol, non-hazardous classification, and low water solubility due to aromatic groups. Applications: Primarily used in research settings as a non-polar solvent . Contrast: The aromatic rings in diphenoxyethane reduce flexibility and increase steric hindrance compared to dibutoxyethylene’s aliphatic chains.

Ethylene Glycol

Structure: A diol (HO-CH₂CH₂-OH) with hydroxyl groups (C₂H₆O₂).
Properties: Molecular weight 62.07 g/mol, boiling point 197.6°C, and hygroscopicity.
Applications: Antifreeze and polyester production .
Toxicity: Highly toxic if ingested, causing metabolic acidosis .
Contrast: Dibutoxyethylene’s ether linkages reduce hydrogen-bonding capacity, lowering water solubility compared to ethylene glycol.

Data Tables

Table 1. Key Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility
1,2-Dibutoxyethylene* C₁₀H₂₂O₂ 174.27 (estimated) 200–250 (inferred) Insoluble (inferred)
1,2-Dimethoxyethane C₄H₁₀O₂ 90.12 85 Miscible
1,2-Dichloroethane C₂H₄Cl₂ 98.96 83.5 0.87 g/100 mL
1,2-Diphenoxyethane C₁₄H₁₄O₂ 214.26 Not reported Negligible
Ethylene Glycol C₂H₆O₂ 62.07 197.6 Miscible

Properties

CAS No.

73728-51-5

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-[(E)-2-butoxyethenoxy]butane

InChI

InChI=1S/C10H20O2/c1-3-5-7-11-9-10-12-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9+

InChI Key

XJSGGBRZXRTZQN-MDZDMXLPSA-N

Isomeric SMILES

CCCCO/C=C/OCCCC

Canonical SMILES

CCCCOC=COCCCC

Origin of Product

United States

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